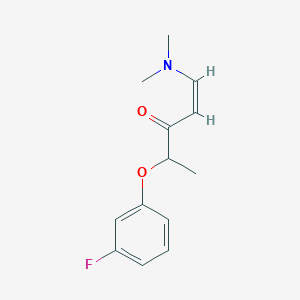

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one

Description

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one is an α,β-unsaturated ketone derivative featuring a dimethylamino group at position 1 and a 3-fluorophenoxy substituent at position 4 of the penten-3-one backbone. The dimethylamino group enhances solubility and electron density, while the fluorophenoxy moiety may influence molecular conformation and bioactivity through steric and electronic effects .

Properties

IUPAC Name |

(Z)-1-(dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWAIFQTAZONMN-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C\N(C)C)OC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one typically involves the reaction of 3-fluorophenol with a suitable pentenone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile for creating derivatives with specific properties.

Biology

Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies are ongoing to explore its potential effects on cellular processes and its role as a biochemical probe.

Medicine

The compound is being investigated for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in the synthesis of pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial settings, 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in various chemical manufacturing processes.

Case Study 1: Synthesis of Derivatives

Research conducted on the synthesis of derivatives from 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one has shown promising results in creating compounds with enhanced biological activity. The derivatives were tested for their efficacy against specific cellular targets, demonstrating improved potency compared to the parent compound.

A study evaluating the biological activity of this compound revealed its potential as an inhibitor of certain enzyme pathways involved in disease progression. The findings suggest that modifications to the structure could lead to more effective therapeutic agents.

Case Study 3: Industrial Application

An investigation into the industrial applications highlighted the compound's role in synthesizing specialty chemicals used in agrochemicals and pharmaceuticals. The study emphasized the efficiency of using this compound in large-scale production settings.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one with structurally related compounds, focusing on substituent variations and properties:

Notes:

- Fluorine vs.

- Electronic Effects: The dimethylamino group acts as an electron donor, stabilizing the enone system, while nitro or chloro substituents increase electrophilicity for nucleophilic attacks .

Biological Activity

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one is . The presence of the dimethylamino group and the fluorophenoxy moiety contributes to its unique chemical properties, making it a valuable scaffold for further modifications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This inhibition can lead to altered metabolic pathways, which is crucial for therapeutic effects against diseases such as cancer and inflammation.

- Receptor Binding : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses. This interaction is essential for understanding its potential in treating neurological disorders.

Biological Activities

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one has been investigated for several biological activities:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant potency against human leukemia cells (CEM) with IC50 values ranging from 1.05 µM to 15.9 µM across different analogs .

- Neurological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| CEM (Leukemia) | 0.02 - 0.5 | 1.05 - 15.9 |

| Ca9-22 (Oral Cancer) | 0.01 - 0.5 | Not specified |

| HSC-2 (Oral Cancer) | 0.01 - 0.5 | Not specified |

The table summarizes findings from various studies demonstrating the compound's cytotoxic effects against multiple cancer cell lines.

Table 2: Mechanistic Insights from In Vitro Studies

| Study Reference | Mechanism of Action | Observations |

|---|---|---|

| Inhibition of microtubule formation | Induced G2/M phase arrest without apoptosis | |

| Enzyme inhibition | Modulation of metabolic pathways |

These findings indicate that the compound may exert its antitumor effects through multiple mechanisms, including cell cycle arrest and metabolic modulation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution, where 3-fluorophenol reacts with a pre-functionalized pentenone precursor containing a leaving group (e.g., bromide) at the 4-position. Optimization involves:

- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the phenoxide ion.

- Base choice: Potassium carbonate or cesium carbonate improves deprotonation efficiency without side reactions.

- Temperature control: Reactions at 80–100°C balance reaction rate and byproduct formation.

- Protection strategies: Temporarily protecting the dimethylamino group with tert-butoxycarbonyl (Boc) prevents unwanted interactions during coupling .

Advanced: How can contradictions between experimental and computational NMR chemical shifts be resolved for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or inaccuracies in computational models. To address this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., IEFPCM for DMSO) to simulate NMR shifts.

- Validate using 2D NMR techniques (e.g., HSQC, HMBC) to confirm proton-carbon correlations.

- Compare ROESY data with computed low-energy conformers to identify dominant spatial arrangements .

Basic: Which crystallographic methods are most effective for structural elucidation of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is ideal. Key steps include:

- Crystal growth: Slow evaporation of ethanol or acetonitrile solutions yields diffraction-quality crystals.

- Data refinement: SHELXL refines positional and thermal parameters, resolving bond-length anomalies (e.g., C=O at ~1.22 Å).

- Validation: Check R-factors (<5%) and deposit data in the Cambridge Structural Database (CSD) for reproducibility .

Advanced: What strategies minimize competing etherification or oxidation during the synthesis of the 3-fluorophenoxy moiety?

Answer:

- Protecting groups: Use Boc or acetyl to shield reactive sites on the dimethylamino group.

- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the enone system.

- Catalytic systems: Employ palladium catalysts (e.g., Pd(OAc)₂) for selective C–O bond formation, monitored via GC-MS or in situ IR .

Basic: How does the electron-withdrawing 3-fluorophenoxy group influence the compound’s electronic properties and reactivity?

Answer:

The fluorine atom induces meta-directing effects on the phenoxy ring, altering electrophilic substitution patterns. This is quantified via:

- Hammett constants (σ): Fluorine’s σₚ (~0.34) increases ring electrophilicity, favoring reactions at the para position.

- Spectroscopic shifts: IR carbonyl stretching (~1680 cm⁻¹) and UV-Vis absorption (~270 nm) reflect conjugation with the electron-deficient ring .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Answer:

- Frontier molecular orbital (FMO) analysis: Identify nucleophilic (HOMO) and electrophilic (LUMO) sites using Gaussian or ORCA.

- Molecular electrostatic potential (MEP) maps: Highlight electron-rich regions (e.g., phenoxy oxygen) for electrophilic attack.

- Docking studies: Simulate interactions with enzymes or receptors to prioritize functionalization sites .

Basic: What analytical techniques are critical for purity assessment of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one?

Answer:

- HPLC-DAD/MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; compare retention times with standards.

- Elemental analysis: Confirm C, H, N, F content within ±0.3% of theoretical values.

- TGA/DSC: Assess thermal stability (decomposition >200°C indicates high purity) .

Advanced: What mechanistic insights explain solvent-dependent keto-enol tautomerism in this compound?

Answer:

- Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, observed via NMR (δ ~15 ppm for enolic OH).

- Nonpolar solvents (e.g., hexane) favor the keto form, confirmed by IR (C=O at ~1715 cm⁻¹).

- Kinetic studies: Use stopped-flow UV-Vis to measure tautomerization rates (k ≈ 10⁻³ s⁻¹ in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.